molecular formula C11H20O2 B13573712 Ethyl 3-isopropyl-4-methylpent-2-enoate

Ethyl 3-isopropyl-4-methylpent-2-enoate

Cat. No.: B13573712
M. Wt: 184.27 g/mol
InChI Key: SHUMILKEZSWTMJ-UHFFFAOYSA-N
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Description

Ethyl 3-isopropyl-4-methylpent-2-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-isopropyl-4-methylpent-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-isopropyl-4-methylpent-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-isopropyl-4-methylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted esters and other functionalized compounds

Scientific Research Applications

Ethyl 3-isopropyl-4-methylpent-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-isopropyl-4-methylpent-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various enzymes and receptors in biological systems. The compound’s unique structure allows it to participate in diverse chemical reactions, influencing its biological and chemical properties.

Comparison with Similar Compounds

Ethyl 3-isopropyl-4-methylpent-2-enoate can be compared with other similar compounds such as:

    Ethyl 2-methyl-3-pentenoate: Another ester with a similar structure but different substitution pattern.

    Mthis compound: A methyl ester analog with similar chemical properties.

    Propyl 3-isopropyl-4-methylpent-2-enoate: A propyl ester analog with variations in physical and chemical properties.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

ethyl 4-methyl-3-propan-2-ylpent-2-enoate

InChI

InChI=1S/C11H20O2/c1-6-13-11(12)7-10(8(2)3)9(4)5/h7-9H,6H2,1-5H3

InChI Key

SHUMILKEZSWTMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(C)C)C(C)C

Origin of Product

United States

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